2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
Overview
Description
2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine: is a chemical compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with a methylating agent under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent.
Coupling with Phenylamine: The final step involves coupling the piperidine derivative with a phenylamine compound under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(2-Methyl-1-piperidinyl)-2,2-diphenylbutanamide
- (2-Methyl-1-piperidinyl)[2-(trifluoromethyl)phenyl]methanone
- Methanone, 2-fluoro-4-(trifluoromethyl)phenyl-
Comparison:
- Structural Differences: While these compounds share a piperidine ring and trifluoromethyl group, they differ in the substitution pattern and additional functional groups.
- Chemical Properties: The presence of different substituents affects their chemical reactivity and physical properties.
- Applications: Each compound has unique applications based on its specific structure and properties.
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(8-11(12)17)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARADDOCGJKKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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